2-amino-3-hydroxy-N-methylpropanamide
Description
Molecular Formula: C₄H₁₀N₂O₂ SMILES: CNC(=O)C(CO)N InChIKey: PJZBXYKLDPBGFD-UHFFFAOYSA-N Structural Features: This compound contains a primary amine (-NH₂), a secondary hydroxyl (-OH) group, and an N-methylated amide (-NCH₃-C=O). Collision Cross-Section (CCS) Data:
Properties
IUPAC Name |
2-amino-3-hydroxy-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(8)3(5)2-7/h3,7H,2,5H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZBXYKLDPBGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57645-10-0 | |
| Record name | 2-amino-3-hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-methylpropanamide typically involves the reaction of 3-hydroxypropanamide with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.
Scientific Research Applications
2-amino-3-hydroxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide (C₈H₁₁NO₂S, 199.22 g/mol)
- Key Features: Replaces the amino group with a thiophene ring, retaining the N-methylamide and hydroxyl groups.
- Applications : Used as a reference standard in pharmaceutical quality control (USP/EMA compliant) .
- Divergence: The thiophene introduces sulfur-based π-electron interactions, altering solubility and reactivity compared to the amino group in the target compound .
b) 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (C₁₂H₁₆ClFN₂O₂, 298.72 g/mol)
- Key Features : Incorporates a fluorinated aromatic ring and a secondary amine.
- Divergence: The fluorine atom enhances lipophilicity and metabolic stability, unlike the hydrophilic hydroxyl group in 2-amino-3-hydroxy-N-methylpropanamide .
Substituent-Driven Property Changes
a) N-(3-Chloro-2-methylphenyl)-2-[(2-methylpropyl)amino]propanamide Hydrochloride (C₁₄H₂₂Cl₂N₂O, 305.24 g/mol)
- Key Features : Chlorophenyl and branched alkyl substituents.
- Divergence : The chloro group increases electrophilicity and steric bulk, reducing water solubility compared to the target compound’s polar -NH₂/-OH groups .
b) 2-Amino-N-(3-methylbutan-2-yl)-3-phenylpropanamide (C₁₄H₂₂N₂O, 234.34 g/mol)
- Key Features : Phenyl and branched alkyl chains replace the hydroxyl group.
- Divergence: Aromatic π-stacking capabilities differ from the hydrogen-bonding capacity of this compound .
Structural and Analytical Comparison Table
Biological Activity
Overview
2-Amino-3-hydroxy-N-methylpropanamide (also known as 3-amino-2-hydroxy-N-methylpropanamide) is an organic compound characterized by its amino, hydroxyl, and methyl groups attached to a propanamide backbone. Its molecular formula is . This compound has garnered attention in the fields of biochemistry and pharmacology due to its unique structural features, including a chiral center at the second carbon atom, which may influence its biological activity and interactions with various biomolecules.
Research indicates that this compound exhibits significant biological activity through its interactions with enzymes and receptors. The compound is believed to modulate the activity of specific molecular targets, potentially influencing cellular signaling pathways and metabolic processes. Its mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting gene expression and cellular metabolism.
- Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.
Biological Activity and Applications
The biological activities of this compound have been explored in several studies, indicating potential therapeutic applications. Notable findings include:
- Neuropharmacology : Compounds with similar structures have been investigated for their roles in neuropharmacology, suggesting that this compound may have implications in treating neurological disorders.
- Metabolic Disorders : Preliminary studies suggest that this compound could be beneficial in treating metabolic disorders due to its influence on metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-hydroxy-N-methylpropanamide | Similar amine and hydroxyl groups | Different positioning of functional groups |
| (S)-2-amino-3-hydroxy-N-methylpropanamide | Chiral center at C2 | Specific stereochemistry may influence activity |
| 2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide | Nitro group addition | Enhanced biological activity due to nitro substitution |
This table highlights how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the pharmacological potential of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Studies : Research has shown that this compound can interact with various enzymes, leading to inhibition or activation of specific biochemical processes. For instance, it has been found to inhibit nitric oxide synthase expression in cellular models .
- Therapeutic Potential : In a study focused on metabolic disorders, the compound demonstrated effects on cellular metabolism that could lead to therapeutic applications. Its ability to modulate enzyme activity suggests potential uses in drug development aimed at treating conditions such as obesity and diabetes .
- Pharmacological Investigations : Ongoing research is examining the pharmacological properties of this compound, particularly its role as a precursor in drug synthesis and its potential applications in various therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
